2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-14-11-19(28-4)20(12-15(14)2)29(25,26)22-16-8-9-17(18(13-16)27-3)23-10-6-5-7-21(23)24/h8-9,11-13,22H,5-7,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEDJAYOPDBISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 350.44 g/mol. It features several functional groups that contribute to its biological activity, including methoxy groups, a piperidinyl moiety, and a sulfonamide group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₂O₄S |
| Molecular Weight | 350.44 g/mol |
| Solubility | Soluble in DMSO |
| Purity | ≥98% |
The biological activity of this compound primarily revolves around its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Binding : The piperidinyl moiety may facilitate binding to neurotransmitter receptors, influencing neurochemical signaling.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial effects. For instance, derivatives containing the piperidinyl structure have shown efficacy against Escherichia coli and Pseudomonas aeruginosa, highlighting the potential for developing new antibiotics based on this scaffold .
Anticancer Properties
Studies have explored the anticancer potential of related compounds, indicating that they may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism often involves modulation of signaling pathways associated with cancer progression .
Case Studies
- Study on Antimicrobial Effects : A study conducted on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results suggested that structural modifications could enhance efficacy against resistant strains .
- Anticancer Activity Assessment : In vitro assays have shown that compounds structurally similar to this compound can induce apoptosis in various cancer cell lines, suggesting a pathway for therapeutic development .
Scientific Research Applications
Research indicates that 2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide may exhibit multiple biological activities, including:
- Anticancer Properties : Initial studies suggest potential efficacy against certain cancer cell lines, attributed to the modulation of pathways involved in cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | Observations |
|---|---|---|
| Anticancer | A549 (Lung Cancer) | Significant reduction in viability |
| Antimicrobial | Various Bacterial Strains | Moderate inhibition observed |
| Analgesic | Pain Models in Rodents | Pain relief comparable to standard analgesics |
Case Study 1: Anticancer Activity
In a study examining the compound's effects on lung cancer cells (A549), researchers reported a notable decrease in cell viability at concentrations below 100 nM. The mechanism was linked to the activation of apoptotic pathways, suggesting the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. Results indicated moderate inhibition, warranting further exploration into its potential as an antibiotic candidate.
Pharmacological Mechanisms
The pharmacological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary findings suggest:
- Inhibition of Key Enzymes : The sulfonamide group may inhibit bacterial dihydropteroate synthase, contributing to its antimicrobial activity.
- Modulation of Signaling Pathways : The piperidinyl component may interact with neurotransmitter receptors, potentially explaining its analgesic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Structural Analogues
The following compounds share key structural motifs with the target molecule:
Key Structural and Functional Differences
Substituent Complexity :
- The target compound’s 2-oxopiperidinyl group provides a hydrogen-bonding site absent in simpler analogues like N-(4-methoxyphenyl)benzenesulfonamide. This may enhance target selectivity, as seen in enzyme inhibitors .
- Compared to the trifluoromethyl-containing compound in , the target lacks electronegative fluorine atoms, which could reduce metabolic stability but improve synthetic accessibility.
In contrast, the trioxo-thiazolidin derivative has a polar thiazolidin ring, balancing solubility and permeability.
Conformational Effects :
- The 2-oxopiperidinyl group imposes conformational constraints, possibly stabilizing interactions with hydrophobic enzyme pockets. This contrasts with the flexible methoxyphenylmethyl group in , which may allow broader but less specific binding.
Pharmacological Implications
- Simpler analogues lack this feature .
- Kinase Targeting: Patent compounds with trifluoromethyl and oxazolidinone groups exhibit higher molecular weights and specificity for kinase ATP-binding pockets. The target’s smaller size may favor off-target effects but improve bioavailability.
- Antimicrobial Activity : While N-(4-methoxyphenyl)benzenesulfonamide shows basic antimicrobial properties , the target’s dimethyl and oxopiperidinyl groups could enhance Gram-positive bacterial targeting via increased membrane interaction.
Preparation Methods
Synthesis of 4,5-Dimethyl-2-methoxybenzenesulfonyl Chloride
Step 1: Sulfonation of 2-Methoxy-4,5-dimethylbenzene
2-Methoxy-4,5-dimethylbenzene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 4 hours. The sulfonic acid intermediate is isolated via aqueous workup and subsequently treated with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.
Key Data:
Preparation of 3-Methoxy-4-(2-oxopiperidin-1-yl)aniline
Step 2: Nitration and Reduction
4-Bromo-3-methoxyaniline is nitrated using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C, yielding 4-bromo-3-methoxy-2-nitroaniline. Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine.
Step 3: Piperidinyl Coupling
The brominated intermediate undergoes Buchwald-Hartwig coupling with 2-oxopiperidine using palladium(II) acetate (Pd(OAc)₂), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 110°C for 18 hours.
Key Data:
Final Sulfonamide Formation
Step 4: Sulfonylation
The aniline intermediate reacts with 4,5-dimethyl-2-methoxybenzenesulfonyl chloride in pyridine at room temperature for 12 hours. The reaction is quenched with ice-water, and the product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Key Data:
Synthetic Route 2: One-Pot Tandem Coupling Approach
Direct Assembly of the Piperidinyl-Aniline Moiety
A modified protocol bypasses isolated intermediates by employing a one-pot strategy:
- Ullmann Coupling: 4-Amino-2-methoxyphenol reacts with 2-oxopiperidine using copper(I) iodide (CuI) and 1,10-phenanthroline in DMSO at 120°C for 24 hours.
- In Situ Sulfonylation: The resultant 3-methoxy-4-(2-oxopiperidin-1-yl)aniline is treated directly with the sulfonyl chloride in the same pot.
Advantages:
- Reduced Purification Steps: Eliminates intermediate isolations.
- Yield: 70–75% overall.
- Solvent System: DMSO enables both coupling and sulfonylation without phase separation.
Reaction Mechanism and Optimization
Sulfonylation Kinetics
The nucleophilic aromatic amine attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride. Pyridine acts as a base to scavenge HCl, shifting equilibrium toward product formation. Kinetic studies show second-order dependence on amine and sulfonyl chloride concentrations.
Piperidinyl Coupling Challenges
Side Reactions:
- Oxidation of 2-Oxopiperidine: Minimized by degassing solvents and conducting reactions under nitrogen.
- Overcoupling: Controlled by stoichiometric ratios (1:1.2 aniline:piperidine).
Catalyst Screening:
| Catalyst System | Yield (%) |
|---|---|
| Pd(OAc)₂/Xantphos | 70 |
| Pd(dba)₂/BINAP | 65 |
| CuI/1,10-phenanthroline | 60 |
Purification and Characterization
Crystallization Techniques
Solvent Screening:
- Ethanol/Water (7:3): Yields prismatic crystals suitable for X-ray diffraction.
- Methanol/DCM (1:2): Rapid crystallization but lower purity (94–96%).
Polymorph Control:
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (DMSO-d₆): δ 10.21 (s, 1H, NH), 7.54–6.89 (m, 5H, Ar-H), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 3.42–3.15 (m, 4H, piperidinyl), 2.34 (s, 6H, CH₃), 1.92–1.65 (m, 2H, piperidinyl).
- HRMS (ESI): m/z 419.1542 [M+H]⁺ (calc. 419.1538).
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| 2-Oxopiperidine | 450 |
| Pd(OAc)₂ | 12,000 |
| Sulfonyl Chloride | 320 |
Batch Size Optimization:
Environmental Impact
E-Factor: 23 (kg waste/kg product).
Solvent Recovery: 85% DMSO and 90% toluene recycled via distillation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
